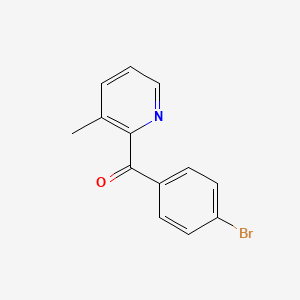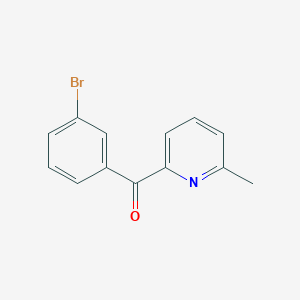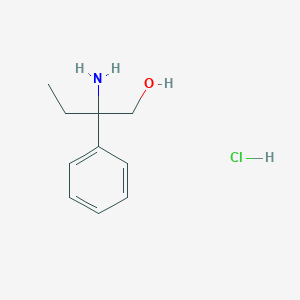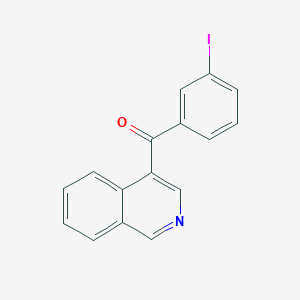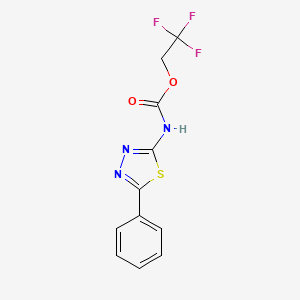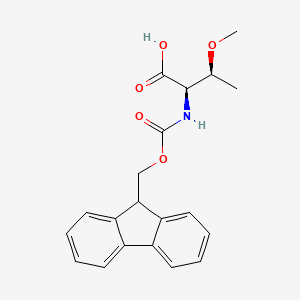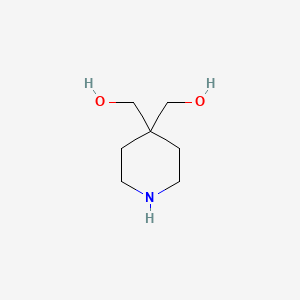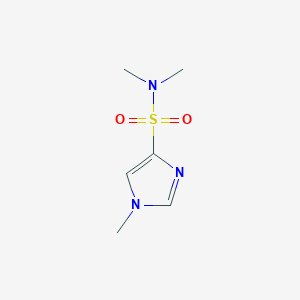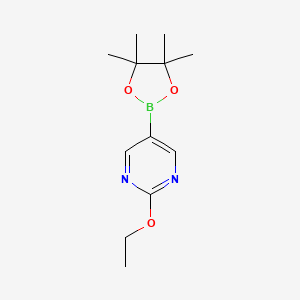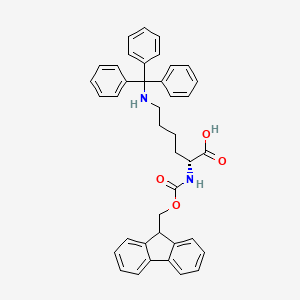
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid
説明
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid, also known as “FMT”, is an organic acid that has been studied for its various applications in scientific research. FMT is derived from fluoren-9-ylmethoxycarbonylamino acid, which is a derivative of fluoren-9-ylmethanol. FMT is a versatile compound that has been studied for its ability to act as a catalyst in various chemical reactions and its potential role in the development of new drugs.
科学的研究の応用
Peptide-Based Hydrogels for Biomedical Applications
Fmoc-D-Lys(Trt)-OH plays a crucial role in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for a range of biological, biomedical, and biotechnological applications . These hydrogels can be used for drug delivery systems, providing a controlled release of therapeutic agents. They are also utilized as diagnostic tools for imaging and have potential in tissue engineering due to their ability to support cell adhesion, survival, and duplication.
Solid Phase Peptide Synthesis (SPPS)
The compound is integral to the solid phase peptide synthesis process, particularly in the synthesis of complex peptides . The Fmoc group protects the amino group during the synthesis, while the Trt group protects the side chain of the lysine residue. This dual protection is essential for the accurate assembly of peptide chains without unwanted side reactions.
Scaffold for Bioprinting
Fmoc-D-Lys(Trt)-OH derivatives have been proposed as scaffolds for bioprinting applications . The amphiphilic nature of these peptides allows them to self-assemble into stable structures that can be used to create 3D bioprinted tissues, which is a significant advancement in regenerative medicine and organ transplantation.
Research on Infectious Diseases
The compound’s properties are being studied in the context of infectious diseases, where it could be used to develop new methods for the delivery of vaccines or antimicrobial agents . Its ability to form hydrogels could be particularly useful in creating slow-release formulations that enhance the immune response.
Hypersonic Aircraft Development
Although not directly related to Fmoc-D-Lys(Trt)-OH, the research methodologies and principles applied in its study can inform other fields, such as the development of materials for air-breathing hypersonic aircraft under the Air Force Research Laboratory . The understanding of molecular self-assembly and material properties gained from studying this compound can contribute to advancements in aerospace engineering.
作用機序
Target of Action
The primary target of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid, also known as Fmoc-D-Lys(Trt)-OH, is the amino group of peptides during peptide synthesis . The compound is used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The fluorenylmethyloxycarbonyl (Fmoc) group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the solid phase peptide synthesis (SPPS), a method used for the synthesis of peptides in both research and industrial settings . The compound’s role in this pathway is to protect the amine group during the synthesis process .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure. By protecting the amine group during synthesis, the compound ensures that the peptide chain is formed correctly .
Action Environment
The action of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficacy and stability of the compound. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOOTQDKDICVJW-DIPNUNPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



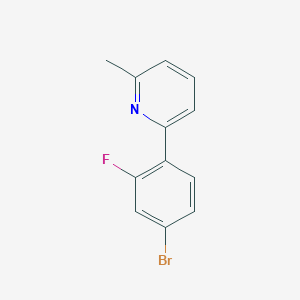
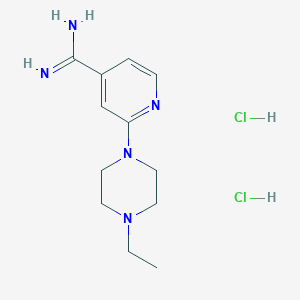

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)
